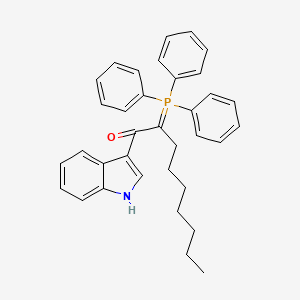![molecular formula C25H24N4O B7543812 N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, commonly known as BMQ, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BMQ is a quinoline-based compound that has been synthesized using a number of different methods.
Aplicaciones Científicas De Investigación
BMQ has been shown to have a number of potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer therapies. In addition, BMQ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of BMQ is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. BMQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, BMQ has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMQ has been shown to have a number of biochemical and physiological effects, particularly in cancer cells and neurons. BMQ has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer therapies. In addition, BMQ has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major mechanisms of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMQ has a number of advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit the activity of specific enzymes and signaling pathways, and its potential applications in cancer research and neuroscience. However, there are also limitations to using BMQ in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are a number of future directions for the research and development of BMQ. One potential direction is the development of new anti-cancer therapies based on the ability of BMQ to induce apoptosis in cancer cells. Another potential direction is the development of new neuroprotective therapies based on the ability of BMQ to protect neurons from oxidative stress and excitotoxicity. In addition, further research is needed to fully understand the mechanism of action of BMQ and to identify any potential side effects or toxicities associated with its use.
Conclusion
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, or BMQ, is a novel small molecule that has potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been synthesized using a number of different methods and has been shown to have a number of biochemical and physiological effects. While there are limitations to using BMQ in lab experiments, there are also a number of potential future directions for its research and development.
Métodos De Síntesis
BMQ has been synthesized using a number of different methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing BMQ is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-iodo-4-(pyridin-2-yl)quinoline with N-(benzyl(methyl)amino)ethyl chloride in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
N-[2-[benzyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-29(18-19-9-3-2-4-10-19)16-15-27-25(30)21-17-24(23-13-7-8-14-26-23)28-22-12-6-5-11-20(21)22/h2-14,17H,15-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXLDHHVJNXRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[Benzyl(methyl)amino]ethyl}-2-(pyridin-2-YL)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)


![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)

![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)